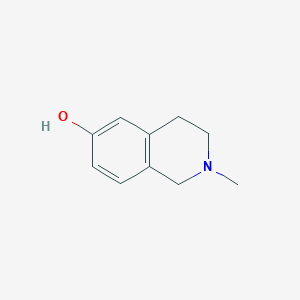
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Overview
Description
“2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is a synthetic compound with the CAS Number: 14097-39-3 and Linear Formula: C10H13NO . It belongs to the class of tetrahydroisoquinolines.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been reported in various studies . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is characterized by its IUPAC Name: 2-methyl-1,2,3,4-tetrahydro-6-isoquinolinol and InChI Code: 1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 . The molecular weight is 163.22 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” include a molecular weight of 163.22 g/mol, and it is a solid at room temperature . The compound has a storage temperature requirement of 2-8°C in a sealed and dry environment .
Scientific Research Applications
C(1)-Functionalization of Tetrahydroisoquinolines
- Scientific Field : Organic Chemistry
- Summary of Application : The C(1)-functionalization of tetrahydroisoquinolines has been a subject of considerable research interest. These reactions can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application : The methods involve multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
- Results or Outcomes : The results of these reactions have led to the synthesis of various biologically important nitrogen heterocycles .
Medicinal Chemistry Applications
- Scientific Field : Medicinal Chemistry
- Summary of Application : THIQ analogs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial .
- Methods of Application : The methods involve the synthesis of THIQ derivatives and their testing for various biological activities .
- Results or Outcomes : The outcomes have shown that THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds and have intriguing biological properties .
Preparation of Androgen Receptor Modulators
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,2,3,4-Tetrahydroisoquinolin-6-ol is used in the preparation of androgen receptor modulators (SARMs) as well as steroidmimetic and chimeric microtubule disruptors .
- Methods of Application : The methods involve the synthesis of THIQ derivatives and their testing for various biological activities .
- Results or Outcomes : The outcomes have shown that THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Parkinson’s Disease Treatment
- Scientific Field : Neurology
- Summary of Application : THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .
- Methods of Application : The methods involve the synthesis of THIQ derivatives and their testing for various biological activities .
- Results or Outcomes : The outcomes have shown that THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical reagent used in organic synthesis .
- Methods of Application : The methods involve the use of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol as a reagent in various organic reactions .
- Results or Outcomes : The outcomes have shown that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can be used to synthesize various organic compounds .
Preparation of Steroidmimetic and Chimeric Microtubule Disruptors
- Scientific Field : Medicinal Chemistry
- Summary of Application : 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is used in the preparation of steroidmimetic and chimeric microtubule disruptors .
- Methods of Application : The methods involve the synthesis of THIQ derivatives and their testing for various biological activities .
- Results or Outcomes : The outcomes have shown that THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Safety And Hazards
The safety information for “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” includes hazard statements H302-H315-H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
The future directions for “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLTXAQSFDCMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161510 | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
CAS RN |
14097-39-3 | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014097393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



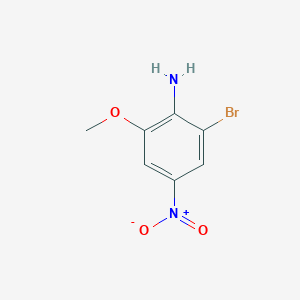
![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)

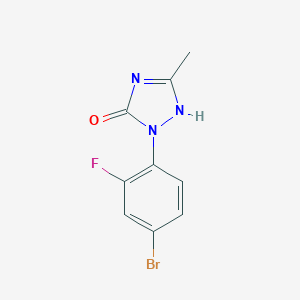
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)
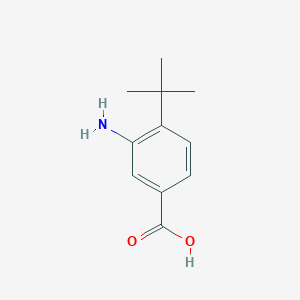
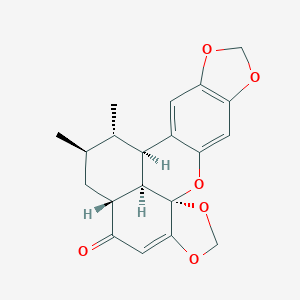

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)



![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)
